Phosphorous acid--cyclopentanol (3/1)
Description
Phosphorous acid–cyclopentanol (3/1) is a molecular adduct comprising phosphorous acid (H₃PO₃) and cyclopentanol (C₅H₁₀O) in a 3:1 molar ratio. Cyclopentanol, a cyclic secondary alcohol, is traditionally synthesized via the hydration of cyclopentene or through hydrogenative rearrangement of biomass-derived furfurals . The 3:1 adduct likely exploits the hydrogen-bonding capacity of phosphorous acid to stabilize cyclopentanol, enhancing its thermal stability or reactivity in specific applications. However, direct studies on this compound are sparse, necessitating inferences from its components and analogous systems.
Properties
CAS No. |
36761-38-3 |
|---|---|
Molecular Formula |
C5H19O10P3 |
Molecular Weight |
332.12 g/mol |
IUPAC Name |
cyclopentanol;phosphorous acid |
InChI |
InChI=1S/C5H10O.3H3O3P/c6-5-3-1-2-4-5;3*1-4(2)3/h5-6H,1-4H2;3*1-3H |
InChI Key |
MJALVYWCAPRNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)O.OP(O)O.OP(O)O.OP(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorous acid can be synthesized by the hydrolysis of phosphorus trichloride (PCl₃) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ] Cyclopentanol can be prepared from cyclopentene through an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
The industrial production of phosphorous acid typically involves the hydrolysis of phosphorus trichloride. Cyclopentanol is produced industrially by the hydrogenation of cyclopentanone, which is obtained from the decarboxylation of adipic acid .
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid–cyclopentanol (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions .
Common Reagents and Conditions
Oxidation: Cyclopentanol reacts with KMnO₄ or K₂Cr₂O₇ in acidic conditions to form cyclopentanone.
Reduction: Phosphorous acid can be reduced to phosphine (PH₃) using strong reducing agents.
Substitution: Cyclopentanol can undergo substitution reactions to form various derivatives, such as cyclopentyl halides.
Major Products
Oxidation: Cyclopentanone
Reduction: Phosphine
Substitution: Cyclopentyl halides
Scientific Research Applications
Phosphorous acid–cyclopentanol (3/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for polymers
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of perfumes, medicines, and dyes.
Mechanism of Action
The mechanism of action of phosphorous acid–cyclopentanol (3/1) involves its antioxidant properties. Phosphite esters, such as those formed from phosphorous acid, act as antioxidants by decomposing hydroperoxides and terminating radical chain reactions . This process involves the formation of stable radicals and the reduction of peroxyl radicals to alkoxyl radicals, which further react with phosphites to release aroxyl radicals .
Comparison with Similar Compounds
Cyclopentanol Derivatives
Key Differences :
- Unlike 2-amino cyclopentanol, which introduces an amino group for chiral synthesis, the 3:1 adduct leverages phosphorous acid for acid-base interactions, possibly enhancing its utility in tandem catalysis or flame retardancy .
Phosphorous Acid Adducts
Key Differences :
- Phosphorous acid–cyclopentanol (3/1) contrasts with phenylphosphonic acid in its organic-inorganic hybrid structure, which may reduce volatility compared to purely aromatic phosphorus compounds.
- Unlike phenylphosphonic acid, which is undetectable in certain combustion byproducts, the 3:1 adduct’s stability under thermal stress remains uncharacterized .
Cyclopentane Carboxylic Acid Derivatives
Key Differences :
- The 3:1 adduct lacks the carboxylic acid functionality present in these derivatives, limiting its direct use in carboxylation reactions but expanding its utility in acid-catalyzed processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
